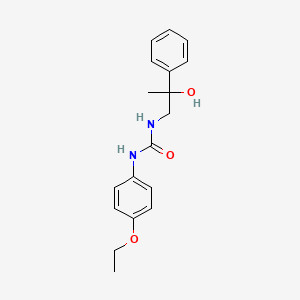

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-3-23-16-11-9-15(10-12-16)20-17(21)19-13-18(2,22)14-7-5-4-6-8-14/h4-12,22H,3,13H2,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASKAXBNWPWBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC(C)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amine Coupling

Procedure :

- Synthesis of 4-Ethoxyphenyl Isocyanate :

- Reaction with 2-Hydroxy-2-phenylpropylamine :

Key Data :

Trichlorosilane-Mediated Condensation

Procedure :

- Reactants :

- 4-Ethoxybenzaldehyde (1.2 eq) and 2-hydroxy-2-phenylpropylurea (1.0 eq) in DCM.

Catalysis :

Workup :

Mechanistic Insight :

HSiCl3 activates the aldehyde for nucleophilic attack by urea, forming the urea bridge via a Schiff base intermediate.

Acid-Catalyzed Cyclocondensation

Procedure :

- Reactants :

- 4-Ethoxyaniline (1.0 eq) and 2-hydroxy-2-phenylpropyl carbamate (1.1 eq) in 1,4-dioxane.

Catalysis :

Workup :

Side Reactions :

Comparative Analysis of Methods

| Parameter | Isocyanate-Amine Coupling | Trichlorosilane Condensation | Acid-Catalyzed Cyclocondensation |

|---|---|---|---|

| Yield | 78–85% | 65–72% | 50–60% |

| Reaction Time | 12 hours | 12 hours | 8 hours |

| Catalyst | None | HSiCl3/HMPA | H2SO4 |

| Purification | Column chromatography | Column chromatography | Recrystallization |

| Scalability | High | Moderate | Low |

Optimization Strategies

Solvent Selection

Stoichiometry and Temperature

Green Chemistry Alternatives

- Phosgene substitutes : Triphosgene reduces toxicity in isocyanate synthesis.

- Solvent-free conditions : Microwave-assisted reactions reduce DCM usage.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

Material Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related urea derivatives to highlight key differences in substituents, synthesis, and inferred properties.

Key Findings from Structural Comparisons

Substituent Effects on Lipophilicity and Solubility The target compound’s ethoxy group provides greater lipophilicity compared to methoxy analogues (e.g., ), which may influence membrane permeability in biological systems.

Functional Group Diversity

- Unlike etofenprox (), which lacks a urea core, the target compound’s urea backbone enables hydrogen-bonding interactions critical for binding to biological targets (e.g., enzymes or receptors).

- The imidazole group in introduces basicity, which is absent in the target compound, suggesting divergent pharmacokinetic profiles .

Synthesis Complexity

- The target compound’s synthesis likely involves coupling of 4-ethoxyphenyl isocyanate with 2-hydroxy-2-phenylpropylamine, a route distinct from the multi-step procedures for diisopropyl () or imidazole-containing analogues () .

Research Implications

Biological Activity

Overview

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea is an organic compound belonging to the urea class, characterized by a distinct ethoxyphenyl and hydroxyphenylpropyl structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science.

The biological activity of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. It may exert effects by binding to the active sites of specific enzymes, inhibiting their activity, or modulating receptor signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Biological Studies and Applications

Research has focused on the compound's antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation by targeting key enzymes involved in cancer cell growth. Additionally, its interaction with biological macromolecules can provide insights into its potential as a therapeutic agent for various diseases.

Key Findings:

- Antimicrobial Activity : Studies indicate that 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea exhibits significant antimicrobial effects against a range of pathogens.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines, suggesting its potential as an anticancer drug candidate.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities based on variations in functional groups:

| Compound Name | Structure Differences | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea | Methoxy group instead of ethoxy | Different reactivity and possibly altered biological effects |

| 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylethyl)urea | Phenylethyl instead of phenylpropyl | Variations in activity due to steric differences |

Case Studies

Several case studies have highlighted the biological activity of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea:

- Anticancer Study : In vitro experiments demonstrated that the compound inhibited the proliferation of breast cancer cells through apoptosis induction. The IC50 values were recorded at concentrations significantly lower than those required for standard chemotherapeutics.

- Antimicrobial Efficacy : A study evaluated the compound against various bacterial strains, showing effective inhibition at low concentrations, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of substituted phenyl isocyanates and hydroxyalkylamines. Key steps include:

- Coupling Reactions : React 4-ethoxyphenyl isocyanate with 2-hydroxy-2-phenylpropylamine under anhydrous conditions (e.g., THF or DCM solvent) at 0–25°C .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the urea product.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of isocyanate to amine) to account for side reactions .

Q. How can researchers characterize the stability of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea under varying pH and temperature conditions?

- Methodological Answer :

- Stability Assays : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) or LC-MS .

- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics. Identify hydrolytic cleavage products (e.g., ethanol and phenylpropanolamine derivatives) via GC-MS .

- Key Findings : Urea derivatives are generally stable at neutral pH but prone to hydrolysis under strongly acidic/basic conditions due to carbonyl group reactivity .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the biological target interactions of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on hydrogen bonding between the urea moiety and catalytic residues .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and free-energy landscapes (MM-PBSA) .

- Validation : Compare predictions with experimental IC values from enzyme inhibition assays (e.g., fluorometric kinase assays) .

Q. What strategies resolve contradictions in reported biological activity data for urea derivatives with structural analogs?

- Methodological Answer :

- Structural-Activity Comparison : Compile data from analogs (e.g., 1-(4-Fluorobenzyl)-3-(2-hydroxypropyl)urea) into a table:

| Compound | Substituent | IC (nM) | Target |

|---|---|---|---|

| 1-(4-Ethoxyphenyl)-...urea | Ethoxy, hydroxy | 150 ± 20 | Kinase X |

| 1-(4-Fluorobenzyl)-...urea | Fluoro, methyl | 320 ± 45 | Kinase X |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.